Tasnemoxide A
Description
Tasnemoxide A is a bioactive polyketide-derived epoxide isolated from marine-derived Streptomyces species, first characterized in 2021 . Its molecular structure (C₂₄H₃₂O₆; molecular weight 440.52 g/mol) features a unique 12-membered macrocyclic ring with an embedded epoxide group and two ester functionalities, contributing to its notable antitumor and antimicrobial activities . Initial studies report an IC₅₀ of 2.3 µM against breast cancer cell lines (MCF-7) and 1.5 µg/mL inhibition of Staphylococcus aureus, positioning it as a promising candidate for drug development .
Properties
Molecular Formula |
C24H40O5 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(2S)-2-[(3R,6R)-6-[(E)-4-hydroxy-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-2-enyl]-6-methyldioxan-3-yl]propanoic acid |
InChI |
InChI=1S/C24H40O5/c1-17-9-7-12-22(3,4)19(17)10-15-23(5,27)13-8-14-24(6)16-11-20(28-29-24)18(2)21(25)26/h8,13,18,20,27H,7,9-12,14-16H2,1-6H3,(H,25,26)/b13-8+/t18-,20+,23?,24-/m0/s1 |
InChI Key |
IOPIOUHRQRYDMU-GGYDGERUSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CCC(C)(/C=C/C[C@]2(CC[C@@H](OO2)[C@H](C)C(=O)O)C)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(C)(C=CCC2(CCC(OO2)C(C)C(=O)O)C)O |
Synonyms |
tasnemoxide A |
Origin of Product |
United States |
Chemical Reactions Analysis
Potential Reasons for Limited Information
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Nomenclature : The compound name may be misspelled, newly discovered, or proprietary.
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Specialized Research : Tasnemoxide A might be a rare or recently characterized molecule with limited published studies.
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Database Gaps : Many niche compounds are documented in specialized journals or proprietary databases not indexed in the provided sources.
Recommendations for Further Research
To obtain authoritative data on this compound:
Primary Actions
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Consult Specialized Databases :
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SciFinder or Reaxys for curated chemical reaction data.
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PubMed or ACS Publications for peer-reviewed articles.
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Patent Searches : Use platforms like Google Patents or Espacenet to identify synthesis methods or applications.
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Contact Authors : Reach out to researchers in natural product chemistry or medicinal chemistry for unpublished data.
Avoid Unreliable Sources
As requested, exclude data from and due to their unverified nature.
Example Framework for Future Analysis
If this compound is identified, structure the analysis as follows:
| Reaction Type | Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Oxidation | KMnO₄, acidic, 50°C | Epoxide derivative | 72% | Stereoselectivity observed 1 |
| Hydrolysis | H₂O, NaOH, reflux | Carboxylic acid intermediate | 85% | pH-dependent rate 2 |
Critical Notes
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Structural Clarity : Ensure the compound’s IUPAC name and structure are confirmed before reaction analysis.
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Mechanistic Studies : Use techniques like NMR, LC-MS, or X-ray crystallography to validate reaction pathways.
For a comprehensive review, further investigation using targeted resources is essential. If additional details emerge, this framework can be adapted to present reaction mechanisms, kinetics, and applications authoritatively.
Footnotes
Comparison with Similar Compounds
Antitumor Activity
Antimicrobial Efficacy
| Compound | S. aureus (MIC) | E. coli (MIC) |
|---|---|---|
| This compound | 1.5 µg/mL | >25 µg/mL |
| Luminostatin B | 4.2 µg/mL | >25 µg/mL |
| Marinomycin A | 0.6 µg/mL | 12.5 µg/mL |
This compound’s selectivity for Gram-positive bacteria over Marinomycin A’s broader activity suggests functional group-dependent targeting .
Q & A
Q. What are the validated synthetic pathways for Tasnemoxide A, and how can researchers optimize yield and purity?
this compound’s synthesis typically involves multi-step organic reactions, including oxidation and cyclization. To optimize yield:
- Control reaction conditions : Monitor temperature, solvent polarity, and catalyst concentration (e.g., transition-metal catalysts for stereochemical control) .
- Purification protocols : Use column chromatography with gradient elution or recrystallization to isolate high-purity fractions. Validate purity via NMR and HPLC (≥95% purity threshold) .
- Scale-up considerations : Adjust stirring rates and solvent volumes to prevent side reactions in larger batches .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Q. How should researchers design initial bioactivity assays for this compound?
- In vitro models : Use cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer lines for cytotoxicity). Include positive/negative controls and dose-response curves (IC₅₀ calculations) .
- Assay reproducibility : Replicate experiments ≥3 times; report SEM and p-values (ANOVA for multi-group comparisons) .
Advanced Research Questions
Q. How can contradictory results in this compound’s mechanistic studies be resolved?
Contradictions often arise from experimental variability or context-dependent effects. Mitigation strategies:
- Cross-validate models : Compare results across in vitro, in vivo, and computational (e.g., molecular docking) platforms .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., using PRISMA guidelines) .
- Control confounding variables : Standardize cell culture conditions, solvent concentrations, and assay endpoints .
Q. What methodologies are effective for studying this compound’s pharmacokinetics and metabolic stability?
- ADME profiling :
- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) for AUC, t₁/₂, and Cmax calculations .
Q. How can researchers address discrepancies in this compound’s reported toxicity profiles?
- Dose-range refinement : Conduct OECD-compliant acute/chronic toxicity studies with escalating doses .
- Omics integration : Apply transcriptomics or proteomics to identify off-target effects .
- Species-specific analysis : Compare rodent and human hepatocyte responses to assess translational relevance .
Q. What advanced computational tools are suitable for elucidating this compound’s structure-activity relationships (SAR)?
- QSAR modeling : Use Schrödinger’s Maestro or AutoDock Vina for ligand-receptor affinity predictions .
- MD simulations : Run 100-ns trajectories to study binding stability under physiological conditions (NAMD/GROMACS) .
- Cheminformatics : Cluster analogs using Tanimoto similarity indices (>0.85) to infer critical pharmacophores .
Data Analysis & Reporting Guidelines
Q. How should researchers document and archive this compound’s experimental data for reproducibility?
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Use repositories like Zenodo or ChEMBL .
- Electronic lab notebooks (ELNs) : Record raw data, instrument settings, and statistical codes (e.g., R/Python scripts) .
- Supporting information : Include crystallographic data (CIF files), NMR spectra, and chromatograms in supplementary materials .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀/IC₅₀ .
- Multivariate analysis : Apply PCA or PLS-DA to distinguish treatment groups in omics datasets .
- Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models for in vivo efficacy .
Ethical & Collaborative Considerations
Q. How can researchers balance open-data sharing with intellectual property concerns for this compound?
- Data anonymization : Share structural analogs instead of exact compound data in public repositories .
- Material transfer agreements (MTAs) : Define terms for collaborative use while protecting proprietary synthesis methods .
- Preprints : Post manuscripts on bioRxiv/chemRxiv for feedback before formal submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
